4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride
CAS No.: 1220037-07-9
Cat. No.: VC2561061
Molecular Formula: C19H24ClNO
Molecular Weight: 317.9 g/mol
* For research use only. Not for human or veterinary use.
![4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride - 1220037-07-9](/images/structure/VC2561061.png)
Specification
CAS No. | 1220037-07-9 |
---|---|
Molecular Formula | C19H24ClNO |
Molecular Weight | 317.9 g/mol |
IUPAC Name | 4-[2-(2-phenylphenoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)18-8-4-5-9-19(18)21-15-12-16-10-13-20-14-11-16;/h1-9,16,20H,10-15H2;1H |
Standard InChI Key | PFKJQUGRCNCODS-UHFFFAOYSA-N |
SMILES | C1CNCCC1CCOC2=CC=CC=C2C3=CC=CC=C3.Cl |
Canonical SMILES | C1CNCCC1CCOC2=CC=CC=C2C3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Properties
4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride consists of a central piperidine ring substituted at the 4-position with a 2-([1,1'-biphenyl]-2-yloxy)ethyl group, presented as a hydrochloride salt. The compound belongs to the broader class of piperidine derivatives, which are six-membered heterocyclic structures containing one nitrogen atom. The presence of the biphenyl moiety contributes to the compound's lipophilicity, potentially enhancing its ability to cross cell membranes and interact with biological targets.
Based on structural analysis of similar compounds, we can infer that this compound likely has the following properties:
Property | Value |
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Molecular Formula | C19H24ClNO |
Molecular Weight | ~317.85 g/mol |
Physical State | Crystalline solid |
Solubility | Soluble in polar organic solvents |
Classification | Piperidine derivative |
Functional Groups | Piperidine, ether, biphenyl |
The chemical structure features strategic positioning of the biphenyl group at the ortho (2) position, which differentiates it from similar compounds such as 4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride, where the substitution occurs at the para (4) position . This positional difference likely influences its three-dimensional conformation and, consequently, its biological interactions and pharmacological properties.
Structural Comparisons with Related Compounds
To better understand the unique properties of 4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride, it is instructive to compare it with closely related analogs found in chemical databases. One such analog is 4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride, which has a CAS number of 1219971-96-6 and also possesses a molecular weight of 317.9 g/mol . The primary difference lies in the position of substitution on the biphenyl moiety.
Another related compound is 4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride (CAS: 1219949-12-8), which includes an additional methylene group in the linker between the biphenyl and the ethyl chain . This structural modification results in a slightly higher molecular weight of approximately 331.88 g/mol and potentially different spatial arrangements that could affect its interaction with biological targets.
Parameter | Optimal Conditions |
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Temperature | 60-80°C for coupling reactions |
Base | K₂CO₃ or NaH for deprotonation |
Solvent | DMF or THF for substitution reactions |
Reaction Time | 12-24 hours for complete conversion |
Purification | Column chromatography or recrystallization |
These prices suggest that 4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride would likely be available in similar quantity ranges and price points, reflecting its specialized nature as a research chemical.
Research Gaps and Future Directions
Current Research Limitations
The available literature on 4-(2-([1,1'-Biphenyl]-2-yloxy)ethyl)piperidine hydrochloride appears limited, indicating several research gaps:
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Comprehensive characterization of physicochemical properties
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Detailed structure-activity relationship studies
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Specific biological target identification and validation
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Optimization of synthetic routes for improved yields
Future Research Opportunities
Future investigations could focus on:
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Evaluating the compound's pharmacokinetic profile
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Developing structure-activity relationships through systematic modification of the biphenyl moiety
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Screening against diverse biological targets to identify potential therapeutic applications
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Exploring the compound's potential as a molecular probe for studying specific cellular processes
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